molecular formula C11H14N2O2 B2576264 Ethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate CAS No. 2091550-41-1

Ethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Cat. No.: B2576264
CAS No.: 2091550-41-1
M. Wt: 206.245
InChI Key: UKSYZCOKRNQHBX-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine, followed by cyclization with morpholine . The reaction conditions often require controlled temperatures and the use of solvents like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is unique due to its specific structural features and the presence of an ethyl ester group, which can influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-7-13-5-8-3-4-12-6-9(8)10/h5,7,12H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSYZCOKRNQHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCC2=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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